1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione
Overview
Description
The compound “1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to an indole-2,3-dione group via an ethyl chain. The empirical formula is C14H17NO3 and the molecular weight is 247.29 .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C14H17NO3, and it has a molecular weight of 247.29 .
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a saturated scaffold due to its sp3-hybridization, plays a significant role in medicinal chemistry for designing compounds to treat human diseases. The structural flexibility of pyrrolidine and its derivatives, such as 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione, allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through a phenomenon called “pseudorotation”. These structural features lead to different biological profiles of drug candidates, highlighting the importance of stereoisomers and spatial orientation of substituents in binding to enantioselective proteins (Li Petri et al., 2021).
Heterocyclic Compounds Based on Isatins
Isatin derivatives, including this compound, are recognized for their enormous biological activities and synthetic versatility. These compounds serve as crucial building blocks for a wide range of N-heterocycles, showcasing their importance in the synthesis of new heterocyclic compounds through various reactions. Recent literature emphasizes the role of isatins in forming heterocyclic compounds, demonstrating their potential in medicinal chemistry and drug development (Sadeghian Zahra Sadeghian & Bayat, 2022).
Indole Synthesis and Its Importance
The indole scaffold, integral to many biologically active compounds, is a focal point in organic chemistry for developing new synthesis methods. The classification of indole synthesis methods provides a framework for understanding the strategic approaches to indole construction. This classification is crucial for identifying the history and current state of art in indole synthesis strategies, aiding in the design and discovery of new compounds with improved biological profiles (Taber & Tirunahari, 2011).
Diketopyrrolopyrroles: Synthesis and Applications
Diketopyrrolopyrroles, which include structures related to this compound, have been extensively utilized in various applications, including high-quality pigments and electronic devices. The synthesis and reactivity of these compounds, along with their optical properties, highlight the significant advances in the field over decades. The relationship between structure and optical properties of diketopyrrolopyrroles underscores their continued relevance in both academic research and practical applications (Grzybowski & Gryko, 2015).
Future Directions
Mechanism of Action
The indole ring is a key component of many bioactive compounds and drugs, and it has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry. Compounds containing a pyrrolidine ring can interact with various biological targets, and they have been associated with a variety of biological activities. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13(18)14(16)19/h1-2,5-6H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFKJWXEFXKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328738 | |
Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
824423-80-5 | |
Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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